molecular formula C19H18N4O B2518625 6-AMINO-4-(CYCLOHEX-3-EN-1-YL)-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE CAS No. 337500-36-4

6-AMINO-4-(CYCLOHEX-3-EN-1-YL)-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Cat. No.: B2518625
CAS No.: 337500-36-4
M. Wt: 318.38
InChI Key: MCVNJOHMZSRDEC-UHFFFAOYSA-N
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Description

6-Amino-4-(cyclohex-3-en-1-yl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that features a unique combination of pyrano and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-4-(cyclohex-3-en-1-yl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-phenyl-1H-pyrazole-4-carbonitrile with cyclohex-3-en-1-amine in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents to facilitate the cyclization process. The reaction is typically carried out in a solvent such as tetrahydrofuran under reflux conditions .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-4-(cyclohex-3-en-1-yl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Scientific Research Applications

6-Amino-4-(cyclohex-3-en-1-yl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-4-(cyclohex-3-en-1-yl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

  • 6-Amino-4-(4-chlorophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles

Comparison: Compared to similar compounds, 6-amino-4-(cyclohex-3-en-1-yl)-3-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique combination of cyclohexenyl and phenyl groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

6-amino-4-cyclohex-3-en-1-yl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c20-11-14-15(12-7-3-1-4-8-12)16-17(13-9-5-2-6-10-13)22-23-19(16)24-18(14)21/h1-3,5-6,9-10,12,15H,4,7-8,21H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVNJOHMZSRDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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